Metethoheptazine mechanism of action
Metethoheptazine mechanism of action
An In-Depth Technical Guide to the Presumed Mechanism of Action of Metethoheptazine
Abstract
Metethoheptazine (WY-535) is a synthetic analgesic belonging to the phenazepine chemical class, developed in the 1960s.[1] Despite its long history, detailed molecular pharmacology studies are notably absent in contemporary literature, leaving its precise mechanism of action officially undescribed. This guide synthesizes foundational principles of opioid pharmacology, structure-activity relationships, and data from closely related analogs to construct a robust, inferred mechanism for metethoheptazine. We postulate that metethoheptazine functions primarily as an agonist at the µ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR). This interaction is presumed to initiate a canonical Gi/o-protein signaling cascade, leading to the inhibition of adenylyl cyclase, modulation of key ion channels, and subsequent neuronal hyperpolarization. The result is a dampening of nociceptive signal transmission, producing analgesia. This document will deconstruct this proposed mechanism, explore the underlying molecular logic, and provide standardized experimental protocols required to definitively validate these hypotheses.
Introduction
The mid-20th century was a period of intense research into novel synthetic analgesics, driven by the goal of separating the potent pain-relieving effects of classical opioids from their significant adverse side effects and abuse potential.[2][3] It was within this context that American Home Products developed metethoheptazine, a compound belonging to the phenazepine family of opioids.[1][4]
Chemical Identity and Structure
Metethoheptazine is chemically distinct from the morphinan scaffold of classical opiates like morphine. Its core is a seven-membered azepane ring, classifying it as a phenazepine derivative.
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IUPAC Name: ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate[1][5]
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Molecular Formula: C₁₇H₂₅NO₂[5]
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Molar Mass: 275.392 g·mol⁻¹[1]
The structure contains a tertiary amine, a phenyl group, and an ethyl ester moiety, all of which are critical for its pharmacological activity.
Pharmacological Profile Overview
Metethoheptazine is characterized as an opioid analgesic that produces effects typical of this drug class, including pain relief, sedation, dizziness, and nausea.[1][6][7] Notably, it is not scheduled as a controlled substance under the Controlled Substances Act in the United States, and related phenazepine opioids are specifically excluded from control in Canada, suggesting a perceived lower abuse potential compared to traditional narcotics.[1][4]
Core Mechanism of Action: An Evidence-Based Inference
While direct binding and functional assay data for metethoheptazine are scarce, its mechanism can be reliably inferred from its opioid-like effects and the well-characterized pharmacology of its structural analog, ethoheptazine.[8] The central hypothesis is that metethoheptazine acts as an agonist at the µ-opioid receptor (MOR).
Primary Target: The µ-Opioid Receptor (MOR)
The opioid receptor family consists of three classical GPCRs: µ (mu), δ (delta), and κ (kappa).[9] These receptors are the primary targets for both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid drugs.[10] The analgesic effects of most clinically relevant opioids, including morphine, fentanyl, and oxycodone, are mediated primarily through agonist activity at the MOR.[11] Given that metethoheptazine produces classic opioid effects, the MOR is its most probable primary molecular target.
Molecular Signaling Cascade
As a Gi/o-coupled receptor, agonist binding to the MOR by metethoheptazine is predicted to initiate a series of intracellular events that collectively reduce neuronal excitability.[9][12]
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G-Protein Activation: Metethoheptazine binds to the orthosteric pocket of the MOR, inducing a conformational change. This promotes the exchange of GDP for GTP on the associated Gi/o protein α-subunit, causing the dissociation of the Gα(i/o)-GTP and Gβγ subunits.[9]
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Inhibition of Adenylyl Cyclase: The activated Gα(i/o)-GTP subunit directly inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[8][12] A decrease in cAMP levels leads to reduced activity of protein kinase A (PKA), altering the phosphorylation state of numerous downstream targets involved in signal transmission.
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Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channel activity.
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Therapeutic Effect: The combination of membrane hyperpolarization and the inhibition of Ca²⁺ influx significantly reduces the release of excitatory nociceptive neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways (e.g., in the dorsal horn of the spinal cord and the periaqueductal gray).[11][12] This blockade of pain signal transmission results in analgesia.
Structure-Activity Relationship (SAR) Considerations
SAR studies explain how a molecule's chemical structure influences its biological effects.[13][14] While specific SAR studies for the metethoheptazine series are not publicly available, we can analyze its key features based on established medicinal chemistry principles.[15]
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The Phenazepine Scaffold: This seven-membered ring system serves as the backbone, correctly positioning the key pharmacophoric elements—the basic nitrogen, the aromatic ring, and the quaternary carbon—in three-dimensional space to fit within the MOR binding pocket.
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N-Methyl Group: The tertiary amine is crucial for activity. It becomes protonated at physiological pH, forming a cationic head that engages in a critical ionic interaction with a conserved aspartate residue (Asp³·³²) in the MOR binding pocket. The methyl group is a common feature in potent opioid agonists.
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4-Phenyl Group: This aromatic ring is essential for binding, likely engaging in van der Waals and π-π stacking interactions with hydrophobic and aromatic residues within the receptor pocket, mimicking the interaction of the phenol ring of morphine or the tyrosine of endogenous opioid peptides.
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4-Ethyl Carboxylate Group: This ester group at the quaternary C4 position contributes to the overall lipophilicity and may form hydrogen bonds with receptor residues, influencing binding affinity and potency.
Pharmacokinetics and Metabolism
A drug's mechanism of action is intrinsically linked to its metabolic fate, which dictates its concentration at the receptor and duration of action. Drug metabolism typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions.[16][17] A 1965 study on the metabolism of WY-535 (metethoheptazine) provides foundational insights.[1]
Based on its structure, the following metabolic pathways are plausible:
| Pathway | Enzyme Family (Predicted) | Resulting Metabolite | Pharmacological Implication |
| Ester Hydrolysis | Carboxylesterases (CES) | 1,3-dimethyl-4-phenylazepane-4-carboxylic acid | Likely inactive, increases water solubility for excretion. |
| N-Demethylation | Cytochrome P450 (e.g., CYP3A4, CYP2C19) | Ethyl 3-methyl-4-phenylazepane-4-carboxylate (Normetethoheptazine) | May retain some activity, but likely reduced compared to the parent compound. |
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6) | Ethyl 1,3-dimethyl-4-(hydroxyphenyl)azepane-4-carboxylate | Creates a phenolic group, a substrate for Phase II conjugation. |
| Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of the hydroxylated metabolite or the carboxylic acid metabolite. | Greatly increases water solubility, facilitating rapid renal excretion. |
Methodologies for Mechanistic Elucidation
To move from an inferred to a confirmed mechanism of action, a series of standard, self-validating pharmacological assays must be performed. The following protocols represent the gold standard for characterizing a novel opioid ligand.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of metethoheptazine for the µ, δ, and κ opioid receptors.
Principle: This assay measures the ability of the unlabeled test compound (metethoheptazine) to compete with a high-affinity radiolabeled ligand (e.g., [³H]-DAMGO for MOR) for binding to receptors in a membrane preparation.
Step-by-Step Methodology:
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Membrane Preparation: Culture HEK293 cells stably expressing human MOR, DOR, or KOR. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Resuspend membranes in assay buffer.
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Assay Setup: In a 96-well plate, add in triplicate:
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Assay Buffer (50 mM Tris-HCl, pH 7.4)
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Radioligand (e.g., ~1 nM [³H]-DAMGO for MOR)
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A serial dilution of metethoheptazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
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Cell membrane preparation (e.g., 10-20 µg protein/well).
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Control Wells:
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Total Binding: Contains buffer, radioligand, and membranes (no competitor).
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Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).
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Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash filters 3x with ice-cold buffer to remove unbound radioligand.
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Quantification: Place filtermats in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding = Total Binding - NSB.
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Plot the percentage of specific binding against the log concentration of metethoheptazine.
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Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (concentration of metethoheptazine that inhibits 50% of specific binding).
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Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Protocol: [³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC₅₀) and efficacy (% maximal activation) of metethoheptazine as an agonist at the MOR.
Principle: In the presence of an agonist, the activated Gα subunit will bind to GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the G-protein, providing a direct measure of G-protein activation.
Step-by-Step Methodology:
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Membrane Preparation: Prepare receptor-expressing cell membranes as described in 5.1.
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Assay Setup: In a 96-well plate, add in triplicate:
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Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
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GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.
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A serial dilution of metethoheptazine.
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A known full agonist (e.g., DAMGO) for positive control and determination of 100% activation.
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Cell membrane preparation.
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Initiation: Add [³⁵S]GTPγS (e.g., 0.1 nM) to all wells to start the reaction.
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Incubation: Incubate at 30°C for 60 minutes.
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Termination & Harvesting: Terminate the reaction and harvest onto filtermats as described in 5.1.
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Quantification: Measure bound [³⁵S]GTPγS using a scintillation counter.
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Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of metethoheptazine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to the full agonist DAMGO).
Conclusion and Future Directions
To fully elucidate its pharmacology, future research should focus on:
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Definitive Receptor Profiling: Conducting binding assays (as in 5.1) across all opioid receptors (MOR, DOR, KOR) to determine its affinity and selectivity.
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Functional Characterization: Performing functional assays (as in 5.2) to confirm its agonist activity and quantify its potency and efficacy.
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Bias Signaling Assessment: Investigating whether metethoheptazine shows bias toward either G-protein signaling or the β-arrestin pathway, which has implications for side-effect profiles (e.g., respiratory depression, tolerance).
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Metabolite Activity: Synthesizing and testing predicted metabolites to understand their contribution to the overall pharmacological effect.
By applying these modern drug discovery protocols, the full therapeutic potential and mechanistic nuances of this historical analgesic can finally be understood.
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